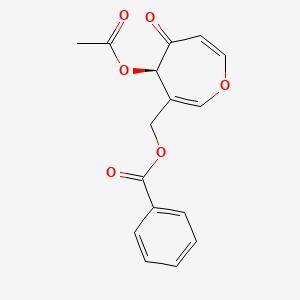
Grandiuvarone A
Description
Grandiuvarone A is a bioactive aromatic compound first isolated from the leaves of Desmos chinensis (Annonaceae family) . Its structure, determined via nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and circular dichroism (CD), is defined as 5-acetoxy-6-benzoyloxymethyl-5H-oxepin-4-one . This compound has also been identified in the bark of Uvaria grandiflora, highlighting its presence across multiple plant species within the Annonaceae family .
This compound exhibits notable antifungal activity against Aspergillus flavus, with a minimum inhibitory concentration (MIC) of 0.02 mg/mL . Additionally, it demonstrates antileishmanial activity (IC50 = 0.7 µg/mL), outperforming the standard drug pentamidine (IC50 = 1.6 µg/mL) but less potent than amphotericin B (IC50 = 0.17 µg/mL) .
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
[(4R)-4-acetyloxy-5-oxo-4H-oxepin-3-yl]methyl benzoate |
InChI |
InChI=1S/C16H14O6/c1-11(17)22-15-13(9-20-8-7-14(15)18)10-21-16(19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1 |
InChI Key |
WSNISKVPPPGLFK-OAHLLOKOSA-N |
SMILES |
CC(=O)OC1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)O[C@H]1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2 |
Synonyms |
grandiuvarone A |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity of Polyoxygenated Cyclohexenes
The shikimic acid-derived polyoxygenated cyclohexenes from Uvaria grandiflora (e.g., uvagrandol, (-)-zeylenone) exhibit bioactive properties tied to their stereochemical and electronic configurations . Key observations include:
Michael Addition Reactions
-
Grandifloracin , a related compound, undergoes Michael addition with cysteine residues (e.g., Cys151 in KEAP1’s BTB domain) to form enol intermediates followed by keto–enol tautomerization .
-
Mechanistic Insights :
Enzyme Inhibition Mechanisms
-
(-)-Zeylenone inhibits α-glucosidase (IC₅₀ = 2.62 μM) and dipeptidyl peptidase IV (IC₅₀ = 15.7 μM) via hydrogen bonding, π-π stacking, and π-sulfur interactions .
-
Molecular docking simulations validate strong binding affinities (−8.6 kcal/mol for α-glucosidase) .
Catalytic and Synthetic Strategies for Analogous Compounds
While Grandiuvarone A-specific data are absent, insights from related natural product syntheses may guide reaction design:
Oxidative Radical Cyclization (ORC)
-
Fusarisetin A, a structurally complex natural product, is synthesized via TEMPO-induced ORC , converting equisetin to fusarisetin A in a bio-inspired process .
-
Key Step : Radical intermediates stabilize through conjugated systems, enabling stereoselective decalin formation .
Data Gaps and Recommendations
-
Structural Clarification : Confirm whether this compound is a synonym for compounds like uvagrandol or grandifloracin.
-
Targeted Assays : Prioritize in vitro studies on this compound’s reactivity with:
-
Enzymes : α-glucosidase, DPP-IV, lipases.
-
Nucleophiles : Thiols (e.g., cysteine), amines.
-
-
Computational Modeling : Use DFT or TDDFT-ECD calculations to predict reaction pathways and transition states .
Proposed Reaction Pathways for Future Study
| Reaction Type | Potential Targets | Expected Interactions |
|---|---|---|
| Michael Addition | Cysteine residues (KEAP1) | β-carbon attack, enol formation |
| Enzyme Inhibition | α-glucosidase, DPP-IV | Hydrogen bonding, π-π stacking |
| Oxidative Cyclization | Radical intermediates | Decalin ring formation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Grandiuvarone A shares structural and functional similarities with several natural products, particularly within the Annonaceae family. Below is a detailed comparison:
Structural Analogs
- Structural Insights: this compound and B are positional isomers, differing in the substitution site of the benzoyloxymethyl group (C6 vs. C3). This minor structural variation significantly impacts bioactivity: Grandiuvarone B exhibits 2-fold greater antifungal potency against A. flavus (MIC = 0.01 mg/mL vs. 0.02 mg/mL for A) . Grandiuvarone B also uniquely inhibits Ralstonia solanacearum, a plant pathogen, suggesting broader antimicrobial utility .
Functional Analogs from Annonaceae
Compounds with overlapping bioactivities or structural motifs include:
- Microcarpin A and Grandifloracin highlight the Annonaceae family’s propensity to yield cytotoxic agents, though direct comparisons to this compound’s antifungal efficacy remain unexplored .
Cross-Species Bioactivity Variations
This compound’s antileishmanial activity (IC50 = 0.7 µg/mL) in Uvaria grandiflora contrasts with its antifungal role in Desmos chinensis, illustrating source-dependent bioactivity diversification . This phenomenon may arise from ecological adaptations or variations in secondary metabolite regulation.
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzoyloxymethyl group’s position (C3 vs. C6) critically influences antifungal potency, as seen in this compound vs. B .
- Ecological Role : Grandiuvarones may serve as plant defense metabolites , inhibiting fungal and bacterial pathogens in Desmos chinensis .
- Therapeutic Potential: this compound’s antileishmanial activity positions it as a candidate for neglected tropical disease research, though toxicity profiles require further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


